molecular formula C18H23N5O2 B2680840 4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide CAS No. 1396766-68-9

4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide

Cat. No.: B2680840
CAS No.: 1396766-68-9
M. Wt: 341.415
InChI Key: FSXYUFSWADFLQL-UHFFFAOYSA-N
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Description

4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

    Introduction of the phenoxyethyl group: The phenoxyethyl group is attached via an alkylation reaction, where the piperazine derivative reacts with a phenoxyethyl halide.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction, where the piperazine derivative reacts with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions may occur at the carboxamide group, converting it to an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.

    Interacting with DNA/RNA: Affecting the expression of genes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:

Uniqueness

  • This compound is unique due to its specific substitution pattern on the pyrimidine and piperazine rings, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-15-13-17(21-14-20-15)22-8-10-23(11-9-22)18(24)19-7-12-25-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXYUFSWADFLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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